2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
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Description
2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C54H56N6O13 and its molecular weight is 997.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functional Modification of Polymers
A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrated the potential for medical applications due to the improved thermal stability and biological activities of the amine-modified polymers (Aly & El-Mohdy, 2015).
Renewable Building Blocks for Polymer Synthesis
Research on phloretic acid (a compound closely related to the target molecule) as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation offers a sustainable alternative to phenol. This approach enables the specific properties of benzoxazine to be imparted to aliphatic hydroxyl-bearing molecules or macromolecules, opening pathways to a multitude of material science applications (Trejo-Machin et al., 2017).
Synthesis and Evaluation of Antimicrobial Compounds
Another study synthesized and evaluated the antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, showcasing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Compounds synthesized from the core structure have been evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, suggesting their utility in therapeutic applications (Subudhi & Sahoo, 2011).
properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZKZKBBSFAAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56N6O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394611 |
Source
|
Record name | Hexa-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexa-L-tyrosine | |
CAS RN |
6934-38-9 |
Source
|
Record name | Hexa-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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